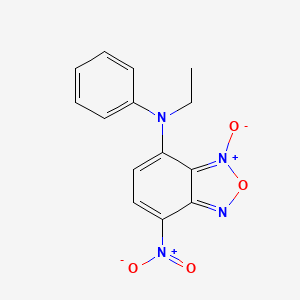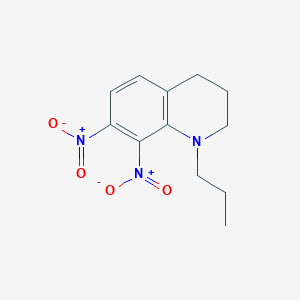
Quinoline, 1,2,3,4-tetrahydro-7,8-dinitro-1-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 1,2,3,4-tetrahydro-7,8-dinitro-1-propyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two nitro groups at the 7th and 8th positions and a propyl group at the 1st position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves the Skraup synthesis, which is a classical method for preparing quinoline. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale Skraup synthesis with optimized reaction conditions to ensure high yields and purity. The nitration and alkylation steps are carefully controlled to prevent over-nitration and side reactions.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 1,2,3,4-tetrahydro-7,8-dinitro-1-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 1,2,3,4-tetrahydro-7,8-diamino-1-propylquinoline.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Quinoline, 1,2,3,4-tetrahydro-7,8-dinitro-1-propyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline derivatives often involves the inhibition of key enzymes or interference with DNA synthesis. For example, quinoline-based antimalarials inhibit the heme detoxification pathway in Plasmodium parasites . The nitro groups in Quinoline, 1,2,3,4-tetrahydro-7,8-dinitro-1-propyl- may also contribute to its biological activity by generating reactive nitrogen species that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
Tetrahydroquinoline: A semi-hydrogenated derivative of quinoline used in medicinal chemistry.
Isoquinoline: A structural isomer of quinoline with similar chemical properties.
Quinolones: A class of antibiotics derived from quinoline.
Uniqueness
Quinoline, 1,2,3,4-tetrahydro-7,8-dinitro-1-propyl- is unique due to the presence of both nitro and propyl groups, which can significantly alter its chemical reactivity and biological activity compared to other quinoline derivatives. The specific positioning of these groups can enhance its potential as a therapeutic agent by targeting specific molecular pathways.
Properties
CAS No. |
61862-90-6 |
|---|---|
Molecular Formula |
C12H15N3O4 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
7,8-dinitro-1-propyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C12H15N3O4/c1-2-7-13-8-3-4-9-5-6-10(14(16)17)12(11(9)13)15(18)19/h5-6H,2-4,7-8H2,1H3 |
InChI Key |
NNWXYVCEZXRQTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC2=C1C(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


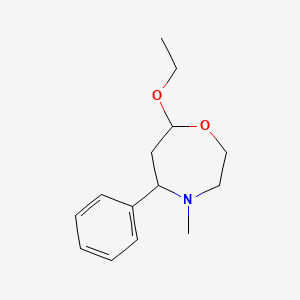

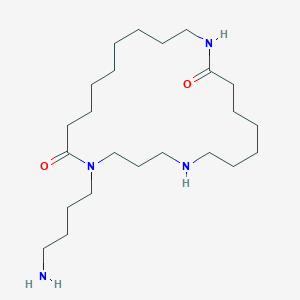
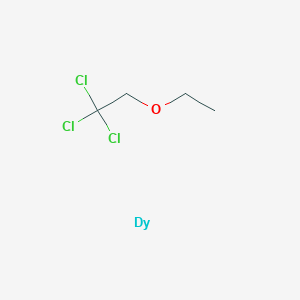
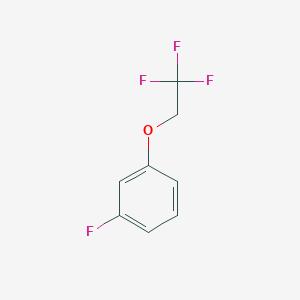
![Methyl 2-[(3-methylphenyl)acetyl]benzoate](/img/structure/B14560911.png)
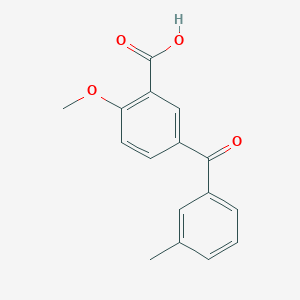
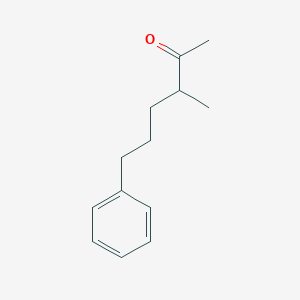
![Acetamide, N-[2-(2-hydroxybenzoyl)phenyl]-](/img/structure/B14560922.png)
![Methanone, [4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]phenyl-](/img/structure/B14560948.png)
![Methanone, phenyl[1-phenyl-3,3-bis(trifluoromethyl)-2-aziridinyl]-](/img/structure/B14560951.png)
![Benzo[f]pyrimido[5,4-h]quinazoline](/img/structure/B14560962.png)
